molecular formula C6H7NO3S B102630 4-methylpyridine-2-sulfonic Acid CAS No. 18616-04-1

4-methylpyridine-2-sulfonic Acid

Cat. No.: B102630
CAS No.: 18616-04-1
M. Wt: 173.19 g/mol
InChI Key: CPONZDBBPJRDSU-UHFFFAOYSA-N
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Description

4-Methylpyridine-2-sulfonic acid is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a sulfonic acid (-SO₃H) group at the 2-position. Sulfonic acid groups confer high acidity and solubility in polar solvents, making such compounds valuable in pharmaceutical synthesis and catalysis . The methyl group at the 4-position may influence steric and electronic properties, modulating reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylpyridine-2-sulfonic acid can be synthesized through several methods. One common method involves the sulfonation of 4-methylpyridine using sulfur trioxide or oleum. The reaction typically occurs under controlled temperatures to ensure the selective formation of the sulfonic acid group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyridine-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted pyridine compounds .

Scientific Research Applications

4-Methylpyridine-2-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methylpyridine-2-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzymatic activities and other biochemical pathways .

Comparison with Similar Compounds

Functional Group Variations

Sulfonic Acid vs. Carboxylic Acid Derivatives

  • 4-Methylpyridine-2-carboxylic Acid (CAS 4021-08-3): Functional Group: Carboxylic acid (-COOH) at position 2. Properties: Lower acidity (pKa ~5 vs. sulfonic acid’s pKa ~1) and reduced solubility in water compared to sulfonic acids. Used in metal-organic frameworks and ligand synthesis . Safety: No significant hazards reported in SDS .
  • 4-Sulfopyridine-2-carboxylic Acid (CAS 14045-14-8):

    • Functional Group: Sulfonic acid (-SO₃H) at position 4 and carboxylic acid (-COOH) at position 2.
    • Properties: Dual functionality enhances chelating ability and thermal stability. Applications include coordination chemistry and catalysis .

Sulfonic Acid vs. Sulfinic Acid

  • 4-Methylpyridine-2-sulfinic Acid (CAS 2097773-44-7): Functional Group: Sulfinic acid (-SO₂H) at position 2. Properties: Lower oxidation state compared to sulfonic acid, leading to reduced acidity (pKa ~3) and reactivity. Limited solubility data available .

Thiol and Sulfonyl Chloride Derivatives

  • 4-Methylpyridine-2-thiol (1b):
    • Functional Group: Thiol (-SH) at position 2.
    • Applications: Intermediate in synthesizing sulfonamides and heterocyclic drugs. Thiol groups exhibit nucleophilic reactivity .
  • Pyridine-2-sulfonyl Chlorides :
    • Functional Group: Sulfonyl chloride (-SO₂Cl) at position 2.
    • Reactivity: High electrophilicity enables rapid formation of sulfonamides, as demonstrated in NaClO₂-mediated syntheses .

Positional Isomerism

Methyl Group Position

  • 5-Methylpyridine-2-sulfonic Acid Derivatives (Patent Application 00279/DELNP/2004): Methyl group at position 5 instead of 4. Properties: Forms stable crystalline polymorphs (e.g., Form B) and solvates with ethanol, methanol, etc. Enhanced stability compared to analogs with methyl at position 4 .

Sulfonic Acid Group Position

  • 4-Sulfopyridine-2-carboxylic Acid (CAS 14045-14-8):
    • Sulfonic acid at position 4 vs. 2.
    • Properties: Altered electronic effects influence hydrogen bonding and crystal packing, impacting solubility and thermal behavior .

Biological Activity

4-Methylpyridine-2-sulfonic acid (CAS Number: 18616-04-1) is a pyridine derivative that has garnered attention for its diverse biological activities and applications in various fields, particularly in organic synthesis and pharmaceuticals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a methyl group at the 4-position and a sulfonic acid group at the 2-position. Its molecular formula is C6H7NO3SC_6H_7NO_3S. The presence of the sulfonic acid group enhances its solubility in water and facilitates interactions with biological molecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Research indicates that derivatives of this compound exhibit inhibitory effects on various enzymes, including IKK-β inhibitors and HIV-1 integrase inhibitors, suggesting potential applications in anti-inflammatory and antiviral therapies.
  • Microbial Interaction : The compound plays a role in the microbial degradation of pyridine derivatives. For instance, it has been observed that certain microorganisms metabolize this compound, which may influence environmental bioremediation processes .
  • Cellular Effects : Studies have shown that this compound can affect cellular processes, including cell growth and apoptosis, indicating its potential as an anti-tumor agent.

Pharmaceutical Applications

This compound is utilized in the synthesis of various biologically active compounds. Notable applications include:

  • Antimicrobial Agents : Compounds derived from this compound have shown antimicrobial properties, making them candidates for developing new antibiotics.
  • Anti-inflammatory Drugs : Its derivatives are being explored for their potential to modulate inflammatory pathways, which could lead to new treatments for chronic inflammatory diseases.

Environmental Applications

The compound's ability to degrade in microbial environments makes it significant for bioremediation efforts. Research into its metabolic pathways has revealed potential routes for breaking down harmful pollutants in contaminated sites.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antiviral Activity : A study demonstrated that derivatives of this compound exhibited significant antiviral activity against HIV-1 integrase, suggesting a pathway for developing new antiviral drugs.
  • Microbial Degradation Pathways : Research involving Pseudonocardia sp. strain M43 showed that this strain could utilize 4-methylpyridine as a sole carbon and nitrogen source, leading to the transient accumulation of metabolites like 2-hydroxy-4-methylpyridine during degradation processes.
  • Toxicological Assessments : Toxicological studies have indicated that while some derivatives may exhibit beneficial biological activities, others may pose risks depending on their concentration and exposure routes. This highlights the importance of understanding the compound's safety profile in pharmaceutical applications .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
3-Methylpyridine-2-sulfonic AcidMethyl group at position 3Different reactivity patterns due to position
Pyridine-2-sulfonic AcidNo methyl substitutionLacks additional sterics from methyl group
4-Aminopyridine-2-sulfonic AcidAmino group instead of methylExhibits different biological activity

This table illustrates how slight variations in structure can lead to significant differences in biological activity and application potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-methylpyridine-2-sulfonic acid and its derivatives in laboratory settings?

The synthesis typically involves oxidation of 4-methylpyridine-2-thiol to sulfonyl chloride intermediates. For example, NaClO₂-mediated oxidation in aqueous HCl at 0–5°C converts 4-methylpyridine-2-thiol to 4-methylpyridine-2-sulfonyl chloride, which can be hydrolyzed to the sulfonic acid derivative . Key steps include controlling pH and reaction temperature to minimize byproducts. Multi-component reactions using sulfamic acid as a catalyst may also be adapted for derivative synthesis, with stoichiometric adjustments to optimize yields .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming structural integrity. For sulfonic acid derivatives, characteristic sulfonyl group signals appear in specific regions (e.g., δ 7.0–8.5 ppm for aromatic protons) .
  • IR Spectroscopy : Stretching vibrations for sulfonic acid groups (S=O at ~1350 cm⁻¹ and S-O at ~1170 cm⁻¹) confirm functionalization .
  • LC-MS : Used to verify molecular ion peaks and detect impurities (e.g., ethyl acetate or petroleum ether residues in crude products) .

Q. What safety precautions should be observed when handling this compound in research laboratories?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust, as acute toxicity data are incomplete .
  • Storage : Keep in a cool, dry place away from incompatible materials (strong acids/oxidizers) to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives in multi-component reactions?

  • Catalyst Screening : Test sulfamic acid or enzyme-based catalysts to enhance regioselectivity .
  • Temperature Control : Lower temperatures (e.g., −5°C) reduce side reactions during sulfonation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane aids in phase separation during workup .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in catalytic processes?

  • Density Functional Theory (DFT) : Model electronic interactions at the sulfonic acid group to predict nucleophilic/electrophilic behavior .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or organic media to optimize reaction pathways .
  • Hirshfeld Surface Analysis : Analyze non-covalent interactions (e.g., hydrogen bonding) in crystal structures to guide solid-state reactivity .

Q. How can contradictions in spectroscopic data for sulfonic acid derivatives be resolved?

  • Cross-Validation : Compare NMR/IR data with X-ray crystallography to resolve ambiguities (e.g., distinguishing sulfonic acid tautomers) .
  • Isotopic Labeling : Use deuterated solvents or ³⁵S-labeled compounds to track sulfonic acid group behavior in complex mixtures .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas when impurities or degradation products obscure results .

Q. What are the emerging applications of sulfonic acid derivatives like this compound in materials science?

  • Proton-Exchange Membranes : Sulfonic acid groups enhance ion conductivity in fuel cells, as seen in perfluorinated sulfonic acid (PFSA) ionomers .
  • Catalytic Supports : Functionalize metal-organic frameworks (MOFs) with sulfonic acid groups for acid-catalyzed reactions .
  • Polymer Modification : Introduce sulfonic acid moieties to improve hydrophilicity and anti-fouling properties in membranes .

Q. Data Contradictions and Gaps

  • Toxicity Data : Limited acute/chronic toxicity data necessitate conservative handling protocols .
  • Environmental Impact : Bioaccumulation and soil mobility studies are absent, requiring precautionary disposal methods (e.g., incineration) .

Properties

IUPAC Name

4-methylpyridine-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-5-2-3-7-6(4-5)11(8,9)10/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPONZDBBPJRDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376492
Record name 4-methylpyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18616-04-1
Record name 4-Methyl-2-pyridinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18616-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methylpyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-methylpyridine-2-sulfonic Acid
4-methylpyridine-2-sulfonic Acid
4-methylpyridine-2-sulfonic Acid
4-methylpyridine-2-sulfonic Acid
Reactant of Route 5
4-methylpyridine-2-sulfonic Acid
4-methylpyridine-2-sulfonic Acid

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